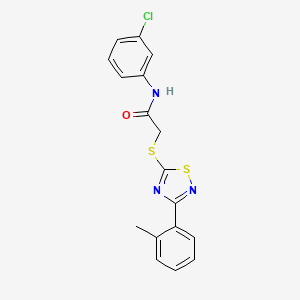
N-(3-chlorophenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(3-chlorophenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide” is a complex organic compound. It contains a thiadiazole ring, which is a type of heterocyclic compound. Thiadiazoles are known for their wide range of biological activities . The compound also contains a chlorophenyl group and a tolyl group, which are common motifs in many pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiadiazole ring, along with the attached chlorophenyl and tolyl groups. The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorophenyl and tolyl groups could increase its lipophilicity, which could influence its solubility and permeability .科学的研究の応用
Structural Analysis and Synthesis Techniques
1. Structural Characteristics and Intermolecular Interactions Research on similar compounds, like the structures of N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides, reveals the molecular geometry and intermolecular interactions critical to their chemical behavior. These compounds exhibit a 'V' shape and participate in various hydrogen bonds and π interactions, contributing to their 3-D arrays in crystalline forms (Boechat et al., 2011).
2. Synthesis via Carbodiimide Condensation The synthesis of N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives through carbodiimide condensation illustrates a versatile method for creating thiadiazole derivatives. This method offers a fast and convenient route, with compounds identified by IR, 1H NMR, and elemental analyses, showcasing the diverse synthetic approaches applicable to similar compounds (Yu et al., 2014).
Potential Applications
1. Antimicrobial and Antibacterial Activities The creation of acetylenic derivatives of substituted 1, 3, 4-thiadiazoles and their evaluation as antibacterial agents highlight the potential pharmaceutical applications of these compounds. Their structural features allow for significant activity against bacterial and fungal pathogens, demonstrating the importance of thiadiazole derivatives in developing new antimicrobial drugs (Tamer & Qassir, 2019).
2. Anticancer Properties Investigations into novel thiazolidinone and acetidinone derivatives, including their synthesis and antimicrobial activity, further reveal the therapeutic potential of thiadiazole derivatives. Their structure-activity relationship studies offer insights into designing compounds with enhanced efficacy against various cancer cell lines, indicating the role these compounds could play in anticancer therapy (Mistry et al., 2009).
作用機序
将来の方向性
特性
IUPAC Name |
N-(3-chlorophenyl)-2-[[3-(2-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3OS2/c1-11-5-2-3-8-14(11)16-20-17(24-21-16)23-10-15(22)19-13-7-4-6-12(18)9-13/h2-9H,10H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCFQVCQUSBMKPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NSC(=N2)SCC(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

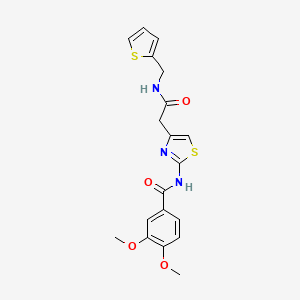
![N-(4-butylphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2467011.png)

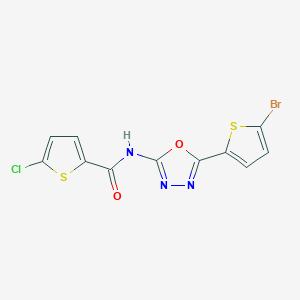
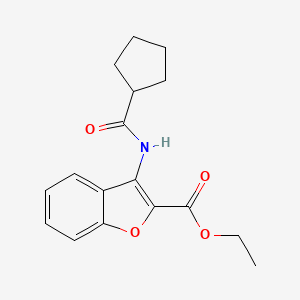
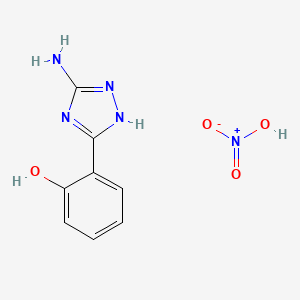
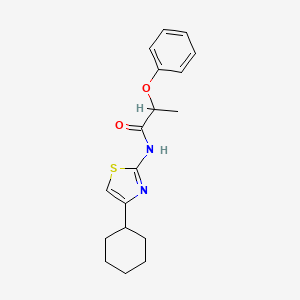

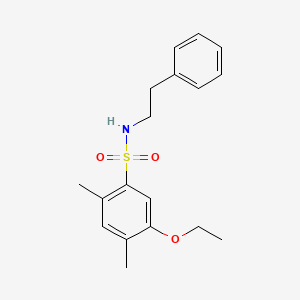
![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-9H-xanthene-9-carboxamide](/img/structure/B2467023.png)

![N-benzyl-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2467028.png)
![N-(4-chlorophenyl)-2-[(methoxyimino)methyl]-3-oxobutanamide](/img/structure/B2467029.png)
![6-Tert-butyl-2-[1-[2-(2-fluorophenoxy)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2467032.png)